2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine
Overview
Description
2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H8BrF3N2 and its molecular weight is 341.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds like this can interact with their targets through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information on its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Some imidazo[1,2-a]pyridine derivatives have been found to have anticancer activity, among other effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. Without specific information on this compound, it’s difficult to provide more detailed information .
Biochemical Analysis
Biochemical Properties
2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA, interfering with the replication process and potentially leading to cell cycle arrest .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can induce cell death in cancerous cells, making it a potential candidate for anticancer therapy. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes . This can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases . By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby disrupting signaling pathways. Additionally, this compound can intercalate into DNA, causing structural changes that hinder replication and transcription processes . This dual mechanism of action makes it a potent agent against rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis . These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects become apparent, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are subsequently excreted . These metabolic processes can influence the compound’s bioavailability and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inhibiting DNA replication.
Properties
IUPAC Name |
2-(3-bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)12-8-20-5-4-10(14(16,17)18)7-13(20)19-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFGZJDBSHJONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC(=CC3=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669596 | |
Record name | 2-(3-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944580-93-2 | |
Record name | 2-(3-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.